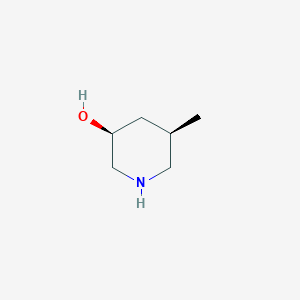

(3S,5R)-5-methylpiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3S,5R)-5-methylpiperidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

QDPYHRSTDJTFRG-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)O |

Canonical SMILES |

CC1CC(CNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,5r 5 Methylpiperidin 3 Ol

Stereoselective Synthesis Strategies

The precise spatial arrangement of the hydroxyl and methyl groups on the piperidine (B6355638) ring is crucial for the biological activity of molecules containing the (3S,5R)-5-methylpiperidin-3-ol scaffold. Consequently, synthetic efforts have been directed towards methods that offer high levels of stereocontrol.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This approach is often efficient as it bypasses the need for asymmetric induction or resolution steps.

A notable strategy for the synthesis of compounds containing the this compound core involves the use of S(L)-pyroglutamic acid, a derivative of the amino acid glutamic acid. This approach leverages the inherent chirality of pyroglutamic acid to establish the desired stereocenters in the piperidine ring.

One documented synthesis of a derivative, (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, highlights this strategy. researchgate.net The synthesis commences with (S)-5-(hydroxymethyl)-2-pyrrolidinone, which is readily prepared from L-pyroglutamic acid. researchgate.net The core of this synthetic route relies on a highly diastereoselective alkylation of a pyroglutamate derivative to introduce the methyl group at the desired position, ultimately leading to the formation of the (3S,5R) stereochemistry of the piperidine ring. researchgate.net While the full details of the transformation into the final, unfunctionalized this compound are not provided in the available literature, this initial step demonstrates the utility of pyroglutamic acid as a chiral precursor.

Table 1: Key Intermediates in the Chiral Pool Synthesis from L-Pyroglutamic Acid

| Starting Material | Key Intermediate | Significance |

| L-Pyroglutamic Acid | (S)-5-(Hydroxymethyl)-2-pyrrolidinone | Readily available chiral building block. |

| Pyroglutamate Derivative | Diastereoselectively alkylated product | Establishes the C5 methyl stereocenter. |

Carbohydrates represent another abundant source of chirality for the synthesis of complex molecules. Their polyhydroxylated and stereochemically rich structures provide a versatile platform for the construction of chiral heterocycles like piperidines. Stereoselective syntheses of various chiral piperidine derivatives have been successfully achieved using carbohydrate auxiliaries, such as D-arabinopyranosylamine. cdnsciencepub.comresearchgate.net

While a direct synthesis of this compound from a carbohydrate precursor is not extensively detailed in the readily available literature, the general principles of this approach are well-established. The strategy typically involves the transformation of a sugar molecule through a series of reactions, including selective protections, oxidations, reductions, and aminations, to construct the piperidine ring with the desired stereochemistry. The inherent chirality of the starting carbohydrate guides the stereochemical outcome of these transformations.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic starting materials through the use of a chiral catalyst. This approach is highly atom-economical and allows for the amplification of chirality.

Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in the development of asymmetric methods for the synthesis of chiral piperidines. These catalysts can promote a variety of transformations, including hydrogenations, cyclizations, and C-H functionalizations, with high levels of enantioselectivity.

For instance, rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives has emerged as a powerful tool for accessing chiral piperidines. dicp.ac.cnliverpool.ac.uk While a specific application to this compound is not explicitly documented, this methodology provides a general and efficient route to a wide range of chiral piperidine structures. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Palladium-catalyzed C(sp³)–H arylation has also been employed for the regio- and stereoselective synthesis of disubstituted piperidines. acs.orgacs.org This method allows for the direct introduction of substituents onto the piperidine ring with control over the stereochemistry.

Table 2: Examples of Metal-Catalyzed Reactions for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Features |

| Rhodium | Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope. |

| Palladium | C(sp³)–H Arylation | Regio- and stereoselective functionalization. |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines, phosphoric acids, and other organic molecules can effectively catalyze a wide range of reactions to produce enantiomerically enriched products.

The synthesis of substituted piperidines has been achieved through various organocatalytic strategies, including Michael additions, Mannich reactions, and cycloadditions. For example, organocatalytic approaches have been developed for the synthesis of spirocyclic piperidones and other complex piperidine derivatives. mdpi.com These methods often proceed with high yields and excellent enantioselectivities. An asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines, for instance, utilizes a chiral phosphoric acid catalyst to promote an intramolecular aza-Michael cyclization with high enantiomeric ratios. rsc.org

While a direct application of these methods to the synthesis of this compound is yet to be specifically reported, the versatility and high stereocontrol offered by organocatalysis make it a promising avenue for future synthetic efforts toward this target molecule.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high enantioselectivity and stereoselectivity under mild reaction conditions. For the synthesis of this compound, enzymatic methods provide an attractive alternative to traditional chemical routes.

Enzyme-Mediated Amination and Cyclization Reactions

The stereoselective synthesis of chiral piperidines can be achieved through enzyme-mediated intramolecular reductive amination of keto-aldehydes or diketones. Transaminases, in particular, have been investigated for their ability to catalyze the asymmetric amination of a carbonyl group, which can be followed by a spontaneous or enzyme-catalyzed cyclization to form the piperidine ring. While specific enzymatic cascades leading directly to this compound are not extensively detailed in publicly available literature, the general principles of using transaminases for the synthesis of substituted piperidines are well-established. These reactions often involve a whole-cell biocatalyst or an isolated enzyme, along with a suitable amine donor, to convert a custom-designed acyclic precursor into the desired chiral cyclic amine.

Directed Evolution for Enantioselective Production

Directed evolution has become a cornerstone of modern enzyme engineering, enabling the tailoring of enzymes for specific substrates and desired stereochemical outcomes. This technique involves iterative rounds of gene mutagenesis and screening to identify enzyme variants with improved properties, such as enhanced activity, stability, and enantioselectivity.

In the context of this compound synthesis, directed evolution can be applied to enzymes like transaminases or alcohol dehydrogenases. For instance, a transaminase with promiscuous activity towards a precursor of this compound could be evolved to enhance its stereoselectivity for the desired (3S,5R) isomer. Similarly, an alcohol dehydrogenase could be engineered to stereoselectively reduce a corresponding piperidinone precursor to the (3S,5R)-alcohol. While specific examples of directed evolution for the production of this exact molecule are proprietary or not widely published, the methodology has been successfully applied to generate highly enantioselective enzymes for the synthesis of other chiral amines and alcohols.

Table 1: Key Considerations in Directed Evolution for this compound Synthesis

| Factor | Description |

| Parent Enzyme Selection | Choosing an enzyme with initial promiscuous activity towards the target precursor. |

| Library Generation | Creating a diverse pool of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis. |

| High-Throughput Screening | Developing a rapid and sensitive assay to screen thousands of enzyme variants for the desired stereoselectivity and activity. |

| Iterative Improvement | Subjecting the best-performing variants to further rounds of evolution to accumulate beneficial mutations. |

Diastereoselective Control in Multi-Step Syntheses

Achieving the specific (3S,5R) stereochemistry of 5-methylpiperidin-3-ol through multi-step chemical synthesis requires precise control over diastereoselectivity. This is often accomplished by employing chiral auxiliaries, substrate-controlled reactions, or catalyst-controlled processes.

A documented multi-step synthesis of a derivative, (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, provides insight into a potential route to the core this compound structure whiterose.ac.uk. Although the full experimental details of the synthesis of the piperidine core are not provided in the abstract, such syntheses typically involve the stereoselective reduction of a ketone and/or the diastereoselective introduction of the methyl group. For instance, a strategy could involve the reduction of a 5-methylpiperidin-3-one precursor, where the stereochemical outcome is directed by a chiral catalyst or by the steric hindrance of existing substituents on the ring.

Another key strategy involves the diastereoselective hydrogenation of a substituted pyridine precursor, followed by separation of the resulting diastereomers. For example, the hydrogenation of a 3-methyl-5-hydroxypyridine derivative could lead to a mixture of diastereomeric piperidinols, from which the desired (3S,5R) isomer can be isolated.

Development of Novel Synthetic Pathways

The quest for more efficient and elegant synthetic routes to complex molecules like this compound has led to the exploration of novel synthetic pathways, including cascade reactions and ring manipulation strategies.

Cascade Reactions and One-Pot Protocols

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. A potential one-pot protocol for the synthesis of this compound could involve an initial conjugate addition of a methyl group to a suitable α,β-unsaturated acceptor, followed by an intramolecular reductive amination.

Ring Expansion and Contraction Strategies

Ring expansion and contraction strategies represent another innovative approach to the synthesis of functionalized piperidines. These methods involve the rearrangement of a pre-existing ring system to form the desired piperidine core.

Ring Expansion: A conceivable ring expansion strategy could involve the stereoselective synthesis of a suitably substituted pyrrolidine derivative, which is then subjected to a one-carbon ring expansion. For example, a 2-substituted-4-hydroxypyrrolidine could potentially be rearranged to a 3-hydroxypiperidine (B146073) under specific reaction conditions.

Ring Contraction: Conversely, a ring contraction approach might start with a larger, more readily available heterocyclic system. While less common for piperidine synthesis, certain substituted pyridines or larger nitrogen-containing rings could theoretically undergo rearrangement to afford the piperidine scaffold.

These strategies, while synthetically challenging, offer the potential for novel and efficient access to complex piperidine structures like this compound.

Palladium-Catalyzed Reactions for Piperidine Construction

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of piperidine synthesis, palladium-catalyzed reactions offer versatile strategies for ring construction and functionalization.

Recent advancements have demonstrated the utility of Palladium(II)-catalyzed cyclization for the diastereoselective synthesis of substituted piperidin-3-ol scaffolds. jst.go.jpnih.gov These methods are particularly relevant for constructing piperidine rings with multiple stereocenters. For instance, substrate-controlled diastereoselective Pd(II)-catalyzed cyclization has been successfully employed to create both cis- and trans-2,6-disubstituted piperidine backbones from appropriately protected precursors with a high degree of selectivity. researchgate.net This approach is foundational for the convergent synthesis of various piperidine alkaloids. jst.go.jpnih.gov

One notable strategy involves the palladium-catalyzed Negishi coupling, which facilitates the highly diastereoselective arylation of substituted piperidines. thieme-connect.com This method utilizes substituted piperidinylzinc reagents and aryl iodides to furnish either cis- or trans-2,4-disubstituted piperidines depending on the starting material. thieme-connect.com While not a direct ring-forming reaction, this methodology is crucial for the functionalization of a pre-existing piperidine core, a key step in the synthesis of complex derivatives.

The table below summarizes key palladium-catalyzed reactions applicable to the construction and functionalization of substituted piperidines.

| Reaction Type | Catalyst System | Key Features | Applicability |

| Diastereoselective Cyclization | Pd(II) complexes | High diastereoselectivity in forming substituted piperidin-3-ol scaffolds. jst.go.jpnih.govresearchgate.net | Construction of the core piperidine ring with defined stereochemistry. |

| Negishi Coupling | Pd(dba)₂ with SPhos or RuPhos ligands | Highly diastereoselective arylation of piperidinylzinc reagents. thieme-connect.com | Functionalization of the piperidine ring at various positions. |

| Cascade Cyclizations | Various Palladium complexes | Rapid assembly of complex polycyclic systems containing a piperidine moiety. rsc.org | Efficient synthesis of complex target molecules. |

| Intramolecular Allylic Amination | Palladium catalysts | Diastereoselective formation of piperidines with control from existing stereocenters. nih.gov | Cyclization to form the piperidine ring. |

| Aza-Heck Cyclization | Palladium catalysts | Enantioselective 6-exo cyclization to form piperidine rings. nih.gov | Asymmetric synthesis of piperidine derivatives. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of paramount importance for minimizing environmental impact and improving the sustainability of chemical processes. unibo.it For the synthesis of this compound, focusing on atom economy, reaction efficiency, solvent selection, and waste minimization can lead to more environmentally benign synthetic routes.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgwordpress.com Reactions with high atom economy are inherently less wasteful. jocpr.com For the synthesis of this compound, prioritizing reaction types that maximize the incorporation of starting material atoms is crucial.

Addition and cycloaddition reactions are classic examples of atom-economical transformations, as they, in theory, can achieve 100% atom economy. jocpr.com In the context of palladium-catalyzed reactions, cycloaddition strategies for piperidine construction would be highly desirable from an atom economy perspective. nih.govnih.gov

In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org To quantify the environmental impact of a synthesis, various green chemistry metrics can be employed, such as the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass input relative to the mass of the final product. nih.govmdpi.com An ideal synthesis would have a low E-Factor and PMI.

The table below illustrates the atom economy of different reaction types relevant to organic synthesis.

| Reaction Type | General Transformation | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Catalytic Hydrogenation jocpr.com |

| Cycloaddition | A + B → C (cyclic) | 100% | Diels-Alder Reaction wikipedia.org |

| Substitution | A-B + C → A-C + B | < 100% | Wittig Reaction wikipedia.org |

| Elimination | A-B → A + B | < 100% | Dehydration of an alcohol |

Solvents are a major contributor to the waste generated in pharmaceutical manufacturing, often accounting for a significant portion of the total mass in a chemical process. nih.gov Therefore, careful solvent selection is a critical aspect of green chemistry. The ideal solvent should be non-toxic, readily available from renewable resources, and easily recyclable. nih.gov

For piperidine synthesis, studies have shown that ethanol can be a greener alternative to methanol. ajgreenchem.com Ethanol is derived from renewable resources through fermentation and is less toxic than methanol. ajgreenchem.com Kinetic studies on the synthesis of substituted piperidines have indicated that ethanol can also accelerate the reaction rate compared to methanol. ajgreenchem.com

Pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options. ubc.ca These guides typically classify solvents into categories such as "recommended," "usable," and "undesirable" based on their safety, health, and environmental profiles. Commonly used solvents in academic labs, such as dichloromethane and diethyl ether, are often considered less desirable due to their volatility and potential for high VOC emissions. whiterose.ac.uk

The following table provides a simplified classification of common solvents based on green chemistry principles.

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol, Isopropanol, Acetone | Low toxicity, renewable sources, favorable environmental profiles. ajgreenchem.comubc.ca |

| Usable | Heptane, Toluene, 2-Methyl-THF | Can be used but substitution is advisable where possible. ubc.cawhiterose.ac.uk |

| Undesirable | Dichloromethane, Chloroform, Benzene, Diethyl Ether | High toxicity, environmental persistence, safety concerns. ubc.cawhiterose.ac.uk |

Minimizing waste in the synthesis of this compound also involves optimizing reaction conditions to reduce the formation of byproducts and developing efficient purification methods that minimize solvent use. The adoption of catalytic reactions, particularly those that can be run at low catalyst loadings, is a key strategy for waste reduction. researchgate.net

Applications of 3s,5r 5 Methylpiperidin 3 Ol in Complex Organic Synthesis

Role as a Chiral Building Block

The inherent chirality of (3S,5R)-5-methylpiperidin-3-ol makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Its rigid piperidine (B6355638) core allows for predictable control over the spatial orientation of substituents, which is crucial in the synthesis of biologically active compounds.

Precursor in Natural Product Total Synthesis

Chiral 3-hydroxypiperidine (B146073) scaffolds, closely related to this compound, are key structural motifs in a variety of piperidine alkaloids. The total synthesis of several of these natural products has been accomplished using chiral 2,6-disubstituted 3-piperidinol building blocks, demonstrating the utility of this class of compounds. These syntheses underscore the potential of this compound as a precursor in the asymmetric synthesis of complex natural products.

Notable examples of natural products synthesized from chiral 3-piperidinol building blocks include:

(+)-Prosafrinine : A piperidine alkaloid with a distinct substitution pattern.

(-)-Iso-6-cassine : A diastereomer of the more common cassine (B1210628) alkaloid.

(-)-Prosophylline : An alkaloid isolated from the plants of the Prosopis genus.

(-)-Prosopinine : Another related alkaloid with potential biological activities.

The successful synthesis of these alkaloids from chiral 2-piperidone (B129406) precursors, which are then elaborated into the corresponding 2,6-disubstituted 3-piperidinols, highlights the strategic importance of these chiral synthons. nih.gov

| Natural Product | Class | Key Chiral Building Block |

|---|---|---|

| (+)-Prosafrinine | Piperidine Alkaloid | Chiral 2,6-disubstituted 3-piperidinol |

| (-)-Iso-6-cassine | Piperidine Alkaloid | Chiral 2,6-disubstituted 3-piperidinol |

| (-)-Prosophylline | Piperidine Alkaloid | Chiral 2,6-disubstituted 3-piperidinol |

| (-)-Prosopinine | Piperidine Alkaloid | Chiral 2,6-disubstituted 3-piperidinol |

Intermediate in the Synthesis of Complex Heterocycles

The this compound moiety has been successfully incorporated into more complex heterocyclic systems. A notable example is the synthesis of (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone. In this synthesis, the piperidine ring serves as a core scaffold, with the nitrogen atom being functionalized to link to a pyridine (B92270) ring system.

The synthesis of this complex heterocycle demonstrates the utility of this compound as a readily available chiral intermediate. The process involves a multi-step sequence that begins with the construction of the chiral piperidine core, followed by the coupling with the pyridine moiety. This approach highlights the modular nature of using such building blocks in the assembly of complex molecules.

Access to Diverse Chemical Libraries

The structural features of this compound make it an ideal candidate for the generation of diverse chemical libraries for drug discovery and other applications. The presence of two modifiable functional groups, the hydroxyl and the amino group, allows for the introduction of a wide range of substituents, leading to a large number of structurally distinct compounds.

The concept of using piperidine-based scaffolds for the creation of chemical libraries has been demonstrated through the parallel synthesis of polyhydroxylated piperidine alkaloids. This approach allows for the rapid generation of a multitude of compounds with varying stereochemistry and substitution patterns. By applying similar combinatorial strategies to this compound, it is possible to construct focused libraries of compounds for screening against various biological targets.

Derivatization and Functional Group Transformations

The synthetic utility of this compound is further expanded by the ability to selectively modify its hydroxyl and amino functionalities. These transformations allow for the fine-tuning of the molecule's properties and the introduction of new reactive handles for further elaboration.

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group in this compound can be selectively functionalized through various reactions, such as etherification and esterification. To achieve this selectivity, it is often necessary to first protect the more nucleophilic piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose, as it can be easily introduced and subsequently removed under mild acidic conditions.

Once the nitrogen is protected, the hydroxyl group can be targeted. For instance, O-alkylation can be achieved by treating the N-Boc protected piperidinol with an alkyl halide in the presence of a base, such as sodium hydride, to form an ether linkage. Similarly, O-acylation can be accomplished by reacting the protected alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to yield an ester.

These transformations are crucial for introducing a variety of functional groups and for modifying the steric and electronic properties of the molecule.

| Transformation | Reagents | Product |

|---|---|---|

| O-Alkylation (Etherification) | 1. N-Protection (e.g., Boc2O) 2. Base (e.g., NaH), Alkyl Halide (R-X) | N-Protected (3S,5R)-3-alkoxy-5-methylpiperidine |

| O-Acylation (Esterification) | 1. N-Protection (e.g., Boc2O) 2. Base (e.g., Pyridine), Acyl Halide (RCOCl) or Anhydride ((RCO)2O) | N-Protected (3S,5R)-3-acyloxy-5-methylpiperidine |

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of a wide array of substituents. Common transformations at the nitrogen atom include N-alkylation and N-acylation.

N-acylation is demonstrated in the synthesis of (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, where an amide bond is formed between the piperidine nitrogen and a carboxylic acid derivative of pyridine. This reaction is typically carried out using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

N-alkylation can be achieved through reductive amination with an aldehyde or ketone, or by direct reaction with an alkyl halide. These reactions allow for the introduction of various alkyl and aryl groups, further diversifying the accessible chemical space starting from this compound.

Introduction of Additional Stereocenters

There is currently insufficient information in the public domain to detail the use of this compound as a chiral auxiliary or building block for the controlled introduction of new stereocenters onto other molecules.

Regioselective and Stereospecific Transformations

Mechanistic and Theoretical Investigations of 3s,5r 5 Methylpiperidin 3 Ol Reactions

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms of (3S,5R)-5-methylpiperidin-3-ol would involve a combination of experimental techniques and theoretical calculations to understand the intricate details of its chemical transformations.

A complete mechanistic study would involve the identification and characterization of any reactive intermediates and transition states. For reactions involving the hydroxyl and secondary amine groups of this compound, techniques such as spectroscopy (NMR, IR) under reaction conditions could be employed to detect short-lived intermediates. The stereochemistry of the methyl and hydroxyl groups at the C5 and C3 positions, respectively, would significantly influence the geometry and stability of any transition states, thereby dictating the stereochemical outcome of reactions. However, specific studies detailing these for this compound are not readily found in the literature.

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For this compound, this would involve measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine the rate law and activation parameters (enthalpy and entropy of activation). Thermodynamic studies would provide information on the relative stabilities of reactants, products, and intermediates, indicating the feasibility of a given transformation. Such data is crucial for optimizing reaction conditions for the synthesis of derivatives, yet specific kinetic and thermodynamic data for reactions of this compound are not published.

The reactivity of the hydroxyl and amine functionalities in this compound necessitates the use of protecting groups in many synthetic sequences. The choice of protecting group can profoundly influence the reaction mechanism, rate, and stereochemical outcome. For instance, bulky protecting groups on the nitrogen atom could sterically hinder certain reaction pathways, while others might electronically influence the reactivity of the hydroxyl group. The nature of the reagents and catalysts used would also play a critical role in directing the reaction towards the desired product. While the general principles of protecting group chemistry are well-established, specific studies quantifying their influence on the reaction mechanisms of this compound are lacking.

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for investigating molecular properties and reaction mechanisms, offering insights that can be difficult to obtain experimentally.

The piperidine (B6355638) ring of this compound can exist in multiple chair and boat conformations. Quantum mechanical calculations would be essential to determine the relative energies of these conformers and to identify the most stable ground-state geometry. This conformational preference is critical as it dictates the spatial orientation of the methyl and hydroxyl substituents, which in turn affects the molecule's reactivity and its interactions with other molecules. A thorough conformational analysis would provide a foundational understanding of the molecule's three-dimensional structure.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in solution, providing insights into conformational dynamics, solvent interactions, and thermodynamic properties. For this compound, MD simulations can elucidate the influence of its specific stereochemistry on its solution-phase behavior. The piperidine ring is known to adopt a chair conformation as its most stable form. rsc.org The substituents, a methyl group at the 5-position and a hydroxyl group at the 3-position, have a cis relationship in this diastereomer.

In a solution environment, MD simulations would typically be employed to explore the equilibrium between different chair conformations and the role of the solvent in stabilizing these structures. The orientation of the methyl and hydroxyl groups (axial vs. equatorial) is a key aspect of this conformational landscape. Due to steric hindrance, alkyl groups on a six-membered ring generally prefer the equatorial position. Similarly, a hydroxyl group also typically favors the equatorial orientation to minimize steric clashes.

MD simulations for this compound would be set up using a classical force field, such as AMBER or CHARMM, to define the potential energy of the system. The molecule would be placed in a simulation box filled with a chosen solvent, for instance, water or a non-polar solvent, to observe how the environment affects its behavior. The simulations would track the atomic positions over time by integrating Newton's laws of motion, allowing for the analysis of conformational transitions and intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the piperidine derivative and solvent molecules. The conformational free energies of substituted piperidines can be quantitatively predicted by molecular mechanics calculations. nih.gov

A typical setup for a molecular dynamics simulation of this compound would involve the following steps:

System Preparation: A starting 3D structure of the molecule is generated and placed in a periodic box of solvent molecules (e.g., water).

Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

Production Run: A long simulation is run under the desired conditions (e.g., NVT or NPT ensemble) to collect trajectory data for analysis.

From the trajectory data, various properties can be analyzed, including radial distribution functions to understand solvent structure around the molecule, hydrogen bond lifetimes to quantify the dynamics of solvent interactions, and dihedral angle distributions to characterize the conformational preferences of the piperidine ring and its substituents.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry provides methodologies to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, with a high degree of accuracy. nih.gov These predictions are invaluable for structure elucidation and for interpreting experimental spectra. Density Functional Theory (DFT) is a widely used method for these calculations, often in conjunction with basis sets like 6-311++G(d,p). researchgate.net

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. Following this, the spectroscopic properties can be calculated.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate NMR isotropic shielding constants. nih.gov These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the lowest energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | 1.5 - 2.5 | - |

| 2 | 2.8 - 3.2 (axial), 2.4 - 2.8 (equatorial) | 45 - 50 |

| 3 | 3.5 - 4.0 | 65 - 70 |

| 4 | 1.2 - 1.8 | 30 - 35 |

| 5 | 1.5 - 2.0 | 25 - 30 |

| 6 | 2.6 - 3.0 (axial), 2.2 - 2.6 (equatorial) | 50 - 55 |

| 7 (CH₃) | 0.8 - 1.2 | 15 - 20 |

| 8 (O-H) | 2.0 - 4.0 | - |

IR Spectrum Prediction: The vibrational frequencies and their corresponding IR intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. bluelaze.com These calculations yield a set of harmonic vibrational modes. The calculated frequencies are often systematically higher than the experimental values, and thus, they are typically scaled by an empirical factor to improve agreement with experimental data. semanticscholar.org The predicted IR spectrum can aid in the identification of characteristic functional group vibrations.

The following table presents the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3300 - 3500 | Strong, broad band characteristic of the hydroxyl group. |

| N-H stretch | 3200 - 3400 | Medium intensity band for the secondary amine. |

| C-H stretch (ring) | 2850 - 3000 | Multiple strong bands from the piperidine ring and methyl group. |

| C-H stretch (methyl) | 2950 - 2980 | Asymmetric and symmetric stretching of the methyl group. |

| C-O stretch | 1050 - 1150 | Strong band for the secondary alcohol. |

| C-N stretch | 1100 - 1200 | Medium intensity band for the piperidine amine. |

| C-H bend | 1400 - 1480 | Bending vibrations of the CH₂ and CH groups. researchgate.net |

| N-H bend | 1500 - 1600 | Medium intensity band. |

These computational approaches, when used in synergy with experimental data, provide a detailed understanding of the structural and dynamic properties of this compound. ruc.dk

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. For (3S,5R)-5-methylpiperidin-3-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed to achieve a comprehensive characterization.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for the structural assignment of this compound. While specific spectral data for this exact compound is not widely available in public databases, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar piperidine (B6355638) derivatives. wikipedia.orgwhiterose.ac.uk

The ¹H NMR spectrum is anticipated to display distinct signals for each proton in the molecule. The proton at C3, attached to the hydroxyl-bearing carbon, would likely appear as a multiplet in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be found further downfield, typically between 2.5 and 3.5 ppm. The methyl group protons at C5 would resonate as a doublet in the upfield region, around 0.8-1.2 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon bearing the hydroxyl group (C3) would be expected in the 65-75 ppm range. The carbons adjacent to the nitrogen (C2 and C6) would appear around 45-55 ppm. The remaining ring carbons and the methyl carbon would be observed at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2ax, H6ax | 2.5 - 3.0 | 45 - 55 |

| H2eq, H6eq | 3.0 - 3.5 | 45 - 55 |

| H3 | 3.5 - 4.0 | 65 - 75 |

| H4ax, H4eq | 1.5 - 2.0 | 30 - 40 |

| H5 | 1.8 - 2.2 | 25 - 35 |

| CH₃ | 0.8 - 1.2 | 15 - 25 |

| NH | 1.0 - 3.0 (broad) | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of the molecule. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H3 and the protons at C2 and C4, between the protons at C2 and the NH proton (if not exchanged), and between the protons at C5 and C4/C6, as well as the methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the assignment of its attached proton. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry. It shows correlations between protons that are close in space, irrespective of their bonding connectivity. For the cis relationship between the hydroxyl group at C3 and the methyl group at C5, NOESY would be expected to show a cross-peak between the axial proton at C3 and the axial proton at C5. The spatial relationship of the methyl group with other protons on the ring can also be elucidated, confirming the chair conformation of the piperidine ring and the relative orientation of the substituents.

Assessing the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy provides a powerful tool for this purpose. This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). researchgate.netdntb.gov.uanih.gov

Upon interaction with a chiral auxiliary, the enantiomers of 5-methylpiperidin-3-ol, which are indistinguishable in a standard NMR spectrum, will form diastereomeric complexes or adducts. These diastereomers have different physical properties and, consequently, will exhibit distinct NMR signals. This allows for the quantification of the enantiomeric excess by integrating the signals corresponding to each enantiomer. Common chiral solvating agents for amines and alcohols include derivatives of binaphthyl phosphoric acids or chiral metal complexes. nih.govkaist.ac.kr

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of stereocenters.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov The CD spectrum of a chiral molecule shows positive or negative absorption bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure.

For 3-hydroxypiperidines, the CD spectrum is sensitive to the conformation of the piperidine ring and the orientation of the hydroxyl group. rsc.org By comparing the experimentally measured CD spectrum of this compound with spectra predicted by quantum chemical calculations for the (3S,5R) and (3R,5S) enantiomers, the absolute configuration can be unambiguously assigned. nih.gov A positive or negative Cotton effect in a specific region of the spectrum can be correlated to a particular absolute configuration based on established rules or theoretical models for this class of compounds. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgkud.ac.in An ORD curve provides information that is complementary to a CD spectrum. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is characteristic of the molecule's stereochemistry. slideshare.net

For this compound, the ORD curve would be expected to show a plain curve at wavelengths away from its electronic absorptions and a Cotton effect curve (with a peak and a trough) at wavelengths where it absorbs light. The sign of the Cotton effect in the ORD spectrum is directly related to the absolute configuration of the molecule. nih.govnih.gov By analyzing the ORD spectrum, particularly the sign of the Cotton effect, the (3S,5R) configuration can be confirmed.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The molecular formula of this compound is C₆H₁₃NO. The theoretical exact mass of its protonated form, [M+H]⁺, can be calculated with high precision.

The calculated monoisotopic mass of the neutral molecule is 115.0997 g/mol . In a typical positive-ion mode HRMS experiment, the molecule would be protonated. The exact mass of the protonated species ([C₆H₁₄NO]⁺) is a critical piece of data for its unambiguous identification.

| Ion Formula | Calculated m/z |

| [C₆H₁₄NO]⁺ | 116.1070 |

This table presents the theoretically calculated exact mass for the protonated form of this compound, which would be the expected value in an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, in this case, the protonated molecule at m/z 116.1. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable insights into the molecule's structure. The fragmentation of cyclic amino alcohols like this compound is influenced by the presence of the hydroxyl, methyl, and secondary amine groups within the piperidine ring.

Key fragmentation pathways would likely include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to the formation of a dehydrated ion.

Ring Cleavage: The piperidine ring can undergo cleavage, initiated by the charge on the nitrogen atom, leading to various acyclic fragment ions.

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond can result in the loss of the methyl group.

A plausible fragmentation pattern is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 116.1 | 98.1 | H₂O (18.0 Da) | Dehydrated piperidine ring |

| 116.1 | 101.1 | •CH₃ (15.0 Da) | 3-hydroxypiperidinium ion |

| 98.1 | 70.1 | C₂H₄ (28.0 Da) | Product of ring cleavage after dehydration |

| 116.1 | 86.1 | CH₅N (31.0 Da) | Result of α-cleavage adjacent to the nitrogen |

This interactive table outlines the predicted fragmentation patterns for protonated this compound under MS/MS conditions.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular conformation.

Identification of Key Functional Groups

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its key functional groups: the O-H group of the alcohol, the N-H group of the secondary amine, and the C-H bonds of the alkyl framework.

The principal vibrational modes can be assigned as follows:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) | 3400-3200 (weak) | Strong (IR) |

| N-H (Amine) | Stretching | 3350-3250 (medium) | 3350-3250 (medium) | Medium |

| C-H (Alkyl) | Stretching | 2960-2850 | 2960-2850 | Strong |

| C-H (Alkyl) | Bending | 1470-1350 | 1470-1350 | Medium |

| C-O (Alcohol) | Stretching | 1150-1050 | 1150-1050 (weak) | Strong (IR) |

| C-N (Amine) | Stretching | 1250-1020 | 1250-1020 (medium) | Medium-Strong |

This table summarizes the expected key vibrational frequencies for the functional groups present in this compound.

The broadness of the O-H stretching band in the IR spectrum is indicative of hydrogen bonding, which can occur both inter- and intramolecularly. The N-H stretching vibration may appear as a sharper band in the same region.

Conformational Insights from Vibrational Modes

Computational studies and analysis of related substituted piperidines suggest that the most stable conformation will have the larger substituent in the equatorial position to minimize 1,3-diaxial interactions. In this case, the methyl group is generally considered to have a larger A-value (a measure of steric strain) than the hydroxyl group. Therefore, the thermodynamically preferred conformation is expected to be a chair form with the methyl group in an equatorial position. The hydroxyl group at the 3-position would consequently also be in an equatorial position in this trans-diequatorial conformation.

Vibrational spectroscopy can provide evidence for these conformational preferences. The low-frequency region of the Raman spectrum (below 800 cm⁻¹) is particularly sensitive to the skeletal vibrations of the piperidine ring. Specific vibrational modes in this "fingerprint" region can be correlated with particular chair or twist-boat conformations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra with the experimental data, the dominant conformation in the sample can be determined. For this compound, the experimental spectrum would be expected to align closely with the calculated spectrum for the diequatorial chair conformer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.